(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
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Overview
Description
(6R,S)-5,10-Methenyl-5,6,7,8-tetrahydrofolic acid is an intermediate in the biosynthesis of thymidylate.
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound is involved in the synthesis of structurally interesting compounds via a series of ring-chain tautomerizations/rearrangements. This process forms part of novel synthetic routes to various heterocyclic compounds (R. Lis, J. Traina, J. Huffman, 1990).
Biological Activities
- Some derivatives of this compound have been evaluated for antioxidant and antimicrobial activities. These activities are crucial for the development of new therapeutic agents (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012).
- Some analogues of this compound have been synthesized and their antifolate activities evaluated. These studies provide insights into the development of novel antifolate drugs (M. G. Nair, O. C. Salter, R. Kisliuk, Y. Gaumont, G. North, 1983).
Pharmacophore Modeling and Drug Design
- The compound has been used in the development of novel antibacterial agents. This includes studies on the synthesis, characterization, and evaluation of their activities against various bacteria (Ishak Bildirici, A. Şener, İ. Tozlu, 2007).
- It also serves as a key component in the synthesis of potentially biologically active fused polyheterocycles containing a pyrimidine unit, which are evaluated for their antimicrobial activity (M. Soliman, M. El-Ahwany, M. Sherif, M. Assy, 2019).
properties
CAS RN |
7444-29-3 |
---|---|
Product Name |
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
Molecular Formula |
C20H21N7O6 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C20H21N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,7,12-13,15H,5-6,8-9H2,(H5,21,23,25,28,29,30,31,32,33)/t12-,13+,15?/m1/s1 |
InChI Key |
IXOKAOVBTZVTBV-NEJHNUGDSA-N |
Isomeric SMILES |
C1[C@H]2C=NC3=[N+]=C(NC(=O)C3N2CN1C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O)N |
SMILES |
C1C2C=NC3=[N+]=C(NC(=O)C3N2CN1C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)O)N |
Canonical SMILES |
C1C2C=NC3=[N+]=C(NC(=O)C3N2CN1C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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